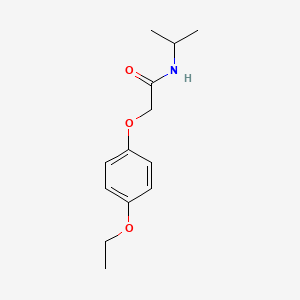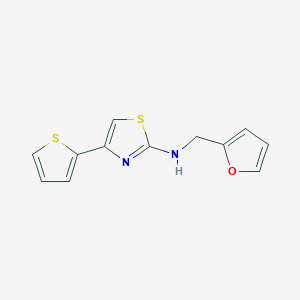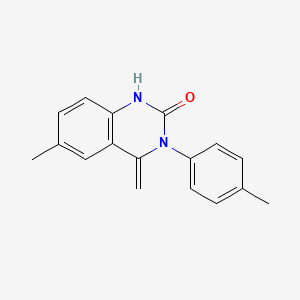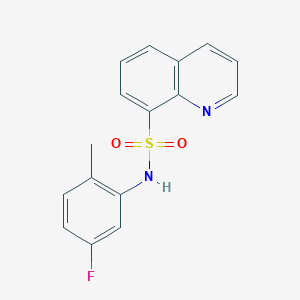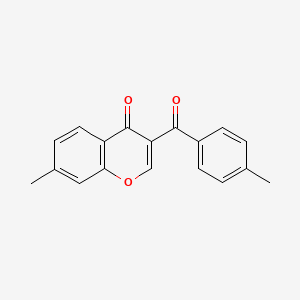
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one, also known as Coumarin 151, is a chemical compound with various scientific research applications. This compound belongs to the coumarin family, which is a class of organic compounds that have a benzene ring fused with a pyrone ring. Coumarin 151 has been synthesized using different methods, and it has been found to exhibit biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 is not fully understood, but it is believed to involve the interaction of the compound with specific biological targets, such as enzymes and receptors. For instance, 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter. It has also been found to interact with the estrogen receptor, a protein that mediates the effects of estrogen in the body.
Biochemical and Physiological Effects
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. For instance, 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been found to scavenge free radicals and reduce oxidative stress in biological systems. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to inflammatory stimuli. Additionally, 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been found to induce apoptosis, a form of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has several advantages as a research tool, including its fluorescent properties, its ability to interact with specific biological targets, and its potential to be synthesized into other coumarin derivatives with different biological activities. However, there are also limitations to its use, such as its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151, including the synthesis of new coumarin derivatives with improved biological activities, the investigation of its potential as a therapeutic agent for various diseases, and the development of new methods for its detection and quantification in biological samples. Additionally, further studies are needed to elucidate its mechanism of action and its potential toxicity in vivo.
Synthesemethoden
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 can be synthesized using different methods, including the Perkin reaction, Knoevenagel condensation, and Wittig reaction. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a catalyst, such as sodium acetate. The Knoevenagel condensation involves the reaction of an aldehyde with a malonic acid derivative in the presence of a base, such as piperidine. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide in the presence of a base, such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been used in various scientific research applications, including as a fluorescent probe for imaging biological structures, such as mitochondria and lysosomes. It has also been used as a sensor for detecting metal ions, such as copper and zinc, in biological samples. Additionally, 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been used as a precursor for the synthesis of other coumarin derivatives with potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
7-methyl-3-(4-methylbenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-11-3-6-13(7-4-11)17(19)15-10-21-16-9-12(2)5-8-14(16)18(15)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXJVHVODUHUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)
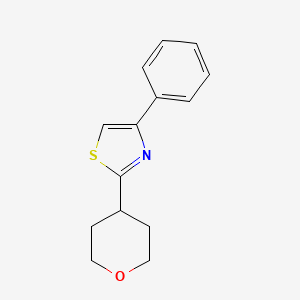


![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)

![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
